molecular formula C14H22N4O2 B2853898 Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 203519-46-4

Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2853898
CAS No.: 203519-46-4
M. Wt: 278.356
InChI Key: NTBVHIRNLJPCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-methylpyrimidin-4-yl substituent at the 4-position of the piperazine ring. The tert-butyl group enhances lipophilicity and steric bulk, while the pyrimidine moiety introduces hydrogen-bonding and π-π stacking capabilities, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-15-6-5-12(16-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVHIRNLJPCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis

Physical and Chemical Properties

Compound (Example) Molecular Weight Key Functional Groups Hydrogen Bonding π-π Interactions
Target Compound 307.36 Pyrimidine, tert-butyl Yes Yes
2-Amino-hydroxyphenyl analog 377.43 Amino, hydroxyl Extensive Yes
Oxadiazole derivative 349.39 Oxadiazole Moderate Limited
Thiazole-formyl analog 404.49 Thiazole, formyl Yes Yes

Q & A

Basic Research Questions

What synthetic routes are most effective for preparing tert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate?

The synthesis typically involves coupling a tert-butyl piperazine derivative with a substituted pyrimidine. For example:

  • Step 1 : React tert-butyl piperazine-1-carboxylate with 2-methylpyrimidin-4-yl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations : Optimize temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of piperazine to pyrimidine) to minimize side products .

How can spectroscopic methods confirm the structural identity of this compound?

Use a combination of techniques:

  • NMR :
    • ¹H NMR : Identify piperazine protons (δ 3.4–3.6 ppm, multiplet) and pyrimidine protons (δ 8.5–8.7 ppm, singlet for C5-H) .
    • ¹³C NMR : Detect tert-butyl carbonyl (δ 155–160 ppm) and pyrimidine carbons (δ 160–165 ppm for C2) .
  • IR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 333.4 (calculated for C₁₇H₂₅N₄O₂) .

Validation : Cross-reference with simulated spectra from computational tools (e.g., ACD/Labs) .

Advanced Research Questions

How can contradictory data in reaction yields or purity be resolved?

Scenario : Discrepancies between TLC and HPLC purity assessments.

  • Methodology :
    • Replicate Analysis : Repeat HPLC with a diode-array detector (DAD) to check for co-eluting impurities .
    • Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to detect minor impurities .
    • Reaction Optimization : Adjust solvent polarity (e.g., switch from DCM to THF) or catalyst (e.g., Pd(PPh₃)₄ for coupling steps) to improve selectivity .

Case Study : In Suzuki-Miyaura couplings, Pd catalysts reduced side-product formation by 30% in analogous piperazine derivatives .

What crystallographic methods are suitable for determining the 3D structure?

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect single-crystal data at 100 K .
  • Refinement : Employ SHELXL-2018 for structure solution (direct methods) and refinement (full-matrix least-squares on F²) .
  • Key Parameters :
    • Torsion Angles : Analyze piperazine ring conformation (chair vs. boat).
    • Hydrogen Bonding : Identify intramolecular O–H⋯N or N–H⋯O interactions (e.g., 2.8–3.0 Å) stabilizing the structure .

Example : A related compound showed a chair conformation for the piperazine ring and π-π stacking (3.59 Å) between pyrimidine rings .

How can computational modeling predict biological activity?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine D2 receptor).
    • Grid Box : Center on the receptor’s active site (coordinates based on PDB 6CM4).
    • Scoring : Prioritize poses with hydrogen bonds to Asp114 or π-stacking with Phe389 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Validation : Compare with in vitro assays (e.g., radioligand binding for IC₅₀ determination) .

How to optimize reaction conditions for scale-up without compromising yield?

  • DoE Approach : Use a 3-factor Box-Behnken design to test:
    • Temperature (30–60°C)
    • Catalyst loading (1–5 mol%)
    • Solvent (DCM vs. acetonitrile) .
  • Output Analysis : Response surface modeling identifies optimal conditions (e.g., 45°C, 3 mol% catalyst, DCM).
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

Case Study : A scaled-up synthesis of a similar compound achieved 85% yield at 100 g scale .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Analysis

ParameterValueSource
Space GroupP21/n
a, b, c (Å)6.1925, 8.2636, 40.7287
β (°)93.513
R-factor0.050
π-π Stacking Distance3.5919 Å

Table 2: Common Impurities and Resolution Methods

ImpuritySourceResolution Method
Unreacted PyrimidineIncomplete couplingColumn chromatography
Oxidized PiperazineAir exposureInert atmosphere (N₂)
Di-substituted ByproductExcess reagentAdjust stoichiometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.